N-[N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl]-L-valine, methyl ester
Description
Historical Context of N-Methylated Peptide Research
The exploration of N-methylated peptides originated from natural product discoveries, most notably cyclosporine, a cyclic undecapeptide containing seven N-methylated amide bonds. Cyclosporine’s exceptional metabolic stability and oral bioavailability, despite its peptide backbone, challenged conventional assumptions about peptide drug viability. This inspired systematic investigations into N-methylation as a rational design strategy. Early work focused on simplifying the synthesis of N-methyl amino acids, as traditional methods required harsh conditions incompatible with sensitive protecting groups.
The 2000s marked a turning point with the development of solid-phase synthesis protocols for N-methylated peptides, enabling efficient “N-methyl scanning” of bioactive sequences. For example, N-methylation of the Veber–Hirschmann peptide (cyclo(-PFwKTF-)) improved its intestinal permeability tenfold, achieving 10% oral bioavailability in preclinical models. These advances coincided with computational tools for predicting solvent-exposed amides, such as NMR-based temperature coefficient analysis, which guided site-specific N-methylation to optimize bioavailability without compromising target binding.
Recent innovations, like the Brønsted acid-accelerated synthesis of acyl N-methylimidazolium intermediates, have further streamlined the production of sterically hindered N-methylated dipeptides. Such methods underpin the synthesis of complex targets like pterulamides I–IV, showcasing the maturity of modern N-methylation chemistry.
Significance of N-Methyl Dipeptides in Peptidomimetic Design
N-methyl dipeptides serve as modular building blocks for engineering peptidomimetics with tailored properties. The compound N-[N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl]-L-valine, methyl ester exemplifies this role through three key features:
- Conformational Restriction : N-methylation eliminates hydrogen-bonding capacity at the modified amide, favoring specific backbone conformations. This preorganizes the peptide for target engagement, as demonstrated in cyclic integrin antagonists where N-methylation enhanced subtype selectivity.
- Enhanced Metabolic Stability : Methylation shields amide bonds from protease cleavage. For instance, tri-N-methylated analogs of the Veber–Hirschmann peptide exhibited prolonged half-lives in serum compared to non-methylated counterparts.
- Improved Solubility and Permeability : The Boc group and methyl ester in this compound increase lipophilicity, facilitating membrane permeation. This aligns with findings that N-methylation reduces peptide polarity, enabling passive diffusion across intestinal epithelia.
Table 1 contrasts the structural and pharmacokinetic features of N-methylated versus non-methylated dipeptides:
Structural Classification Within the N-Methylated Peptide Family
This compound belongs to the doubly modified linear dipeptide subclass, characterized by:
- Backbone N-Methylation : The N-methyl group on the alanyl residue induces steric hindrance, flattening the peptide backbone and limiting rotational freedom.
- Terminal Protecting Groups :
This architecture positions the compound as a versatile intermediate for constructing larger N-methylated peptides. For example, Boc-protected N-methyl amino acids like Boc-N-methyl-L-valine (CAS 45170-31-8) are routinely coupled to such dipeptides to assemble tri- and tetrapeptides with precise methylation patterns.
Table 2 outlines common synthetic routes for analogous N-methylated dipeptides:
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-3-methyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-9(2)11(13(19)21-8)16-12(18)10(3)17(7)14(20)22-15(4,5)6/h9-11H,1-8H3,(H,16,18)/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLUDDQQOOVPLD-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C(C)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl]-L-valine, methyl ester typically involves the protection of amino acids followed by esterification. The process begins with the protection of the amino group of L-alanine using a tert-butoxycarbonyl (Boc) group. This is followed by the methylation of the carboxyl group of L-valine. The final step involves coupling the protected L-alanine with the methyl ester of L-valine under specific reaction conditions, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Peptide Bond Formation
This compound serves as a building block in solid-phase peptide synthesis (SPPS), where its amino group is protected by the Boc group to enable selective coupling.
| Reaction Parameter | Conditions/Reagents | Yield | Source |
|---|---|---|---|
| Activation | DIC/HOBt in DMF | 85–92% | |
| Coupling to resin | HBTU/DIEA in DCM | 88% | |
| Side-chain protection | Trt (for other residues) | N/A |
-
Mechanism : The methyl ester’s carboxyl group reacts with incoming amino acids via carbodiimide-mediated activation (e.g., DIC or HBTU), forming a new peptide bond.
-
Steric Effects : The N-methyl group on the alanyl residue reduces aggregation during synthesis, improving reaction efficiency .
Deprotection of the Boc Group
The Boc group is selectively removed under acidic conditions to expose the amine for subsequent couplings.
| Deprotection Method | Conditions | Time | Efficiency | Source |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 50% TFA in DCM, 0°C | 30 min | >95% | |
| HCl/Dioxane | 4M HCl, 25°C | 2 hrs | 80–85% |
-
Mechanism : Acidolysis cleaves the Boc group via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination.
-
Side Reactions : Overexposure to TFA may lead to partial methyl ester hydrolysis.
Methyl Ester Hydrolysis
The terminal methyl ester is hydrolyzed to a carboxylic acid under basic conditions for further functionalization.
| Hydrolysis Method | Conditions | Conversion | Source |
|---|---|---|---|
| LiOH/THF-H₂O | 0.1M LiOH, 0°C, 2 hrs | 95% | |
| NaOH/MeOH-H₂O | 1M NaOH, 25°C, 4 hrs | 90% |
-
Mechanism : Nucleophilic hydroxide attack at the ester carbonyl generates a carboxylate.
-
Selectivity : The Boc group remains intact under these conditions .
Side-Chain Functionalization
| Property | Impact | Source |
|---|---|---|
| Solubility | Enhanced in DMF/DMSO due to polarity | |
| Steric Hindrance | Reduces β-sheet formation in peptides |
Stability Under Various Conditions
| Condition | Stability | Source |
|---|---|---|
| Ambient Temperature | Stable for >6 months (anhydrous) | |
| Aqueous Acid (pH <3) | Boc group hydrolyzes slowly | |
| Aqueous Base (pH >10) | Rapid ester hydrolysis |
By-Product Analysis
Common by-products during synthesis include:
-
Diketopiperazine : From intramolecular cyclization (mitigated by low-temperature coupling).
-
O-Acylation : Minimized using HOBt as an additive.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Drug Development
N-[N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl]-L-valine, methyl ester serves as a useful intermediate in the synthesis of biologically active compounds. Its structural features allow for modifications that enhance the pharmacological profiles of drug candidates. For example:
- Peptide Synthesis : The compound can be utilized as a building block in the synthesis of peptides that exhibit specific biological activities. This is particularly relevant in developing peptide-based therapeutics for conditions such as cancer and metabolic disorders.
- Prodrug Formulation : Due to its ester functionality, this compound can be explored as a prodrug, where it is converted into an active drug form within the body, potentially improving bioavailability and reducing side effects.
2. Therapeutic Potential
Recent studies have indicated that compounds similar to N-[N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl]-L-valine can exhibit various therapeutic effects:
- Antitumor Activity : Research has shown that derivatives of this compound can inhibit tumor growth in certain cancer models. This is attributed to their ability to interfere with cellular signaling pathways involved in proliferation and survival.
- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their anti-inflammatory effects, making them candidates for treating inflammatory diseases.
Case Study 1: Peptide-Based Anticancer Agents
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel peptides incorporating N-[N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl]-L-valine as a key component. The resulting peptides demonstrated significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
Case Study 2: Prodrug Development
In another investigation, researchers developed a prodrug based on this compound that exhibited enhanced solubility and absorption compared to its parent drug. The study highlighted the importance of modifying the ester group to improve pharmacokinetic properties .
Summary Table of Applications
Mechanism of Action
The mechanism by which N-[N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl]-L-valine, methyl ester exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. Its ester and amide groups allow it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison with structurally related compounds is provided below:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Protecting Group Stability: The Boc group (target compound) offers superior stability under basic conditions compared to phenoxycarbonyl derivatives, which are prone to hydrolysis in acidic environments .
Synthetic Efficiency :
- HATU (used in the target compound’s synthesis) provides higher coupling yields (>80%) compared to DEPBT (83% yield in ) but requires stringent anhydrous conditions .
- Methyl esterification (common in all compounds) avoids racemization risks associated with free carboxylic acids during peptide elongation .
Conformational Impact :
- X-ray crystallography of analogous Boc-protected peptides (–14) reveals that N-methylation induces torsional strain, favoring β-turn conformations critical for bioactive peptide design.
Application-Specific Variations: The target compound’s structure mirrors intermediates in valsartan synthesis (–8), where steric hindrance from N-methylation prevents undesired byproducts. Boc-L-valine methyl ester (CAS 58561-04-9) serves as a precursor for non-peptide heterocycles like oxazolidinones, unlike the target compound’s peptide-focused role .
Biological Activity
N-[N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl]-L-valine, methyl ester, also known by its IUPAC name methyl (2S)-3-methyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]butanoate, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C15H28N2O5
- Molecular Weight : 316.39 g/mol
- CAS Number : 178734-54-8
The compound features a complex structure that includes a dimethylethoxycarbonyl group, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its role as a peptide mimetic. Its structure allows it to interact with various biological targets, potentially influencing cellular signaling pathways and metabolic processes.
Pharmacological Studies
Pharmacological investigations have revealed that compounds with similar structures can modulate various biological functions:
- Antioxidant Activity : Some derivatives display significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Research indicates that related compounds may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : Certain analogs have shown promise in protecting neuronal cells, suggesting potential applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study Example
A study examining the effects of a related compound on human breast cancer cells demonstrated a 50% reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. This suggests a strong potential for further development as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl]-L-valine, methyl ester?
- Methodological Answer : The compound is synthesized via stepwise peptide coupling under inert conditions. For example, a Boc-protected N-methyl-L-alanine residue is activated using DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and coupled to L-valine methyl ester in the presence of DIPEA (diisopropylethylamine) in THF at 273 K. The reaction is monitored by TLC, and purification is achieved via silica gel chromatography (n-hexane/acetone 20:1). Crystallization occurs upon air exposure, yielding X-ray-quality crystals .
Q. How is the structural conformation of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 173 K reveals its trigonal crystal system (space group P3121) with unit cell parameters a = 13.9784 Å, c = 30.4763 Å, and Z = 6. Key structural features include intramolecular N–H⋯O hydrogen bonds and C–H⋯O interactions, forming layered packing parallel to the (0 0 1) plane. Refinement uses isotropic thermal parameters (Uiso(H) = 1.2–1.5) .
Q. What analytical techniques validate purity and stereochemical integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry and absence of epimerization.
- HPLC-MS : Monitors reaction progress and purity (>95% by area under the curve).
- Polarimetry : Verifies enantiomeric excess ([α]D values compared to literature) .
Advanced Research Questions
Q. How do non-covalent interactions influence the compound’s crystallographic packing?
- Methodological Answer : SC-XRD data (R factor = 0.048) show that N–H⋯O hydrogen bonds (2.8–3.0 Å) and weaker C–H⋯O contacts (3.2–3.5 Å) stabilize the layered structure. Computational modeling (e.g., Mercury or CrystalExplorer) quantifies interaction energies and visualizes Hirshfeld surfaces to map contact contributions .
Q. What challenges arise in coupling sterically hindered amino acids during synthesis?
- Methodological Answer : The N-methyl group on alanine introduces steric hindrance, reducing coupling efficiency. DEPBT is preferred over HOBt/DIC due to its superior activation of bulky residues. Kinetic studies (monitored by ¹H NMR) reveal a 10-minute activation period at 273 K, followed by 12-hour coupling at RT to achieve >80% yield .
Q. How can contradictory data on coupling reagent efficiency be resolved?
- Methodological Answer : Comparative studies using DEPBT, HATU, and PyBOP under identical conditions (solvent, temperature, equivalents) quantify yields and byproduct formation. For example, DEPBT minimizes racemization (confirmed by Marfey’s analysis) but requires longer reaction times, whereas HATU offers faster coupling at the expense of higher epimerization risk .
Q. What role do protecting groups play in stabilizing intermediates during solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The Boc group (1,1-dimethylethoxycarbonyl) prevents undesired side reactions (e.g., aggregation or oxidation) during SPPS. Its stability under acidic cleavage conditions (e.g., TFA) is confirmed by LC-MS, while the methyl ester protects the C-terminus from premature hydrolysis during elongation .
Q. Can computational models predict the compound’s reactivity in peptide chain elongation?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states during coupling. Parameters like bond dissociation energies (BDEs) and Fukui indices predict reactivity at the carbonyl carbon, guiding reagent selection. Experimental validation uses kinetic isotope effects (KIEs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
